N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 302918-04-3
Cat. No.: VC16074336
Molecular Formula: C26H32N4O4
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-04-3 |
|---|---|
| Molecular Formula | C26H32N4O4 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C26H32N4O4/c1-3-4-5-6-7-8-16-34-21-14-12-19(13-15-21)22-17-23(29-28-22)26(32)30-27-18-20-10-9-11-24(33-2)25(20)31/h9-15,17-18,31H,3-8,16H2,1-2H3,(H,28,29)(H,30,32)/b27-18+ |
| Standard InChI Key | NYZGUALYLUNNLL-OVVQPSECSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrazole ring at position 5, which serves as a central scaffold for biological interactions.
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A 4-octyloxyphenyl group linked to the pyrazole’s 5-position, contributing hydrophobic character and influencing membrane permeability.
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A 2-hydroxy-3-methoxybenzylidene hydrazine moiety at the N'-position, enabling hydrogen bonding and metal chelation.
Table 1: Molecular Properties of N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
| Property | Value |
|---|---|
| CAS No. | 302918-04-3 |
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
The octyloxy chain enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 2-hydroxy-3-methoxy group offers sites for antioxidant activity via radical scavenging.
Synthesis and Optimization
Condensation Reaction
The synthesis typically involves a Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide in a 1:1 molar ratio. The reaction is catalyzed by acetic acid in a methanol/1,4-dioxane solvent system under reflux (8–17 hours).
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Methanol:1,4-dioxane (10:30 mL) |
| Catalyst | Acetic acid (catalytic) |
| Temperature | Reflux (~80°C) |
| Reaction Time | 8–17 hours |
| Yield | 65–78% (estimated) |
Post-reaction, the product is purified via recrystallization from 1,4-dioxane or propan-2-ol, yielding a white solid with a melting point of 183–228°C .
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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NMR: Peaks at δ 2.72–2.94 ppm correspond to the pyrazole’s COCH group, while aromatic protons (HAr) appear at δ 6.55–8.54 ppm .
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IR Spectroscopy: Stretching vibrations at 3258 cm (N–H), 1716 cm (C=O), and 1288 cm (OCH) confirm functional groups .
Biological Activities and Mechanisms
Anticancer Activity
The 2-hydroxy-3-methoxybenzylidene moiety is structurally analogous to curcumin derivatives, which inhibit NF-κB and STAT3 signaling pathways. In silico studies suggest that the compound’s hydrazine group chelates transition metals, potentially disrupting redox homeostasis in cancer cells.
Table 3: Hypothesized Biological Activities
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Membrane disruption | Analog studies |
| Anticancer | NF-κB/STAT3 inhibition | Structural similarity |
| Antioxidant | Radical scavenging | Hydroxyl/methoxy groups |
Comparative Analysis with Related Compounds
Role of Substituents
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Octyloxy vs. Methoxy Groups: Replacement of methoxy with octyloxy in phenyl rings increases lipophilicity, enhancing cellular uptake but potentially reducing aqueous solubility.
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Hydrazine Linkers: Compared to thiophene-linked analogs, benzylidene hydrazines show superior antibacterial activity due to improved hydrogen bonding .
Future Research Directions
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In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in model organisms.
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Structure-Activity Relationships (SAR): Systematically modify the octyloxy chain length and hydrazine substituents.
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Target Identification: Use proteomics to identify binding partners in microbial or cancer cells.
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